

An In-depth Technical Guide to Ethyl 2-formyl-3-oxopropanoate

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Compound of Interest

Compound Name: Ethyl 2-formyl-3-oxopropanoate

Cat. No.: B143154

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Introduction

Ethyl 2-formyl-3-oxopropanoate, a versatile dicarbonyl compound, serves as a crucial building block in organic synthesis, particularly in the construction of heterocyclic systems of significant interest to the pharmaceutical industry. Its unique structural features, possessing both an aldehyde and a β -ketoester moiety, allow for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry.

Synonyms and Alternative Names

A clear understanding of the various names and identifiers for **Ethyl 2-formyl-3-oxopropanoate** is essential for effective literature and database searches.

Identifier Type	Identifier
IUPAC Name	Ethyl 2-formyl-3-oxopropanoate[1]
CAS Number	80370-42-9[1]
Synonyms	(Ethoxycarbonyl)malonaldehyde[2]
	2-Formyl-3-oxo-propionic acid ethyl ester[3]
	Diformylacetic acid ethyl ester[2]
	Ethyl 2,2-diformylacetate[1]
	Ethyl diformylacetate[3]
	Ethyl 2-formyl-3-oxopropionate[3]
	(Ethoxycarbonyl)malondialdehyde
	Carbethoxymalonaldehyde[1]
PubChem CID	11029955[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl 2-formyl-3-oxopropanoate**.

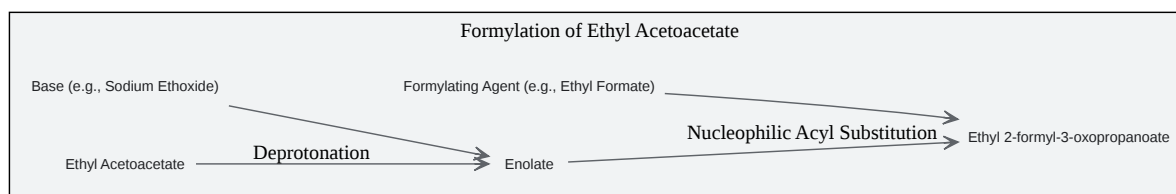
Property	Value
Molecular Formula	C ₆ H ₈ O ₄ [1]
Molecular Weight	144.13 g/mol [4]
Appearance	Colorless to pale yellow liquid[5]
Boiling Point	181.5±35.0 °C at 760 mmHg[4]
Density	1.1±0.1 g/cm ³ [4]
Flash Point	67.4±26.0 °C[4]
Solubility	Soluble in organic solvents, sparingly soluble in water.[5]

Experimental Protocols

Synthesis of Ethyl 2-formyl-3-oxopropanoate

A common method for the synthesis of **Ethyl 2-formyl-3-oxopropanoate** involves the formylation of an enolate of a β-ketoester, such as ethyl acetoacetate. While a detailed, peer-reviewed protocol for this specific transformation is not readily available, a general procedure can be adapted from well-established formylation reactions.

Reaction Scheme:



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A potential synthetic workflow for the formylation of ethyl acetoacetate.

Materials:

- Ethyl acetoacetate
- Sodium metal or sodium ethoxide
- Ethyl formate
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure (General Guidance):

- Preparation of Sodium Ethoxide (if using sodium metal): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve clean sodium metal in absolute ethanol. Once the sodium has completely reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.
- Enolate Formation: Suspend the sodium ethoxide in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension in an ice bath.
- Formylation: Add ethyl acetoacetate dropwise to the cooled suspension with stirring. After the addition is complete, add ethyl formate dropwise, maintaining the low temperature.
- Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, pour the mixture into ice-cold dilute hydrochloric acid to neutralize the base. Separate the organic layer.

- **Extraction and Purification:** Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity in Heterocyclic Synthesis

Ethyl 2-formyl-3-oxopropanoate is a valuable precursor for the synthesis of various heterocyclic compounds. Its dicarbonyl nature allows it to participate in condensation reactions with a variety of nucleophiles.

1. Hantzsch Pyridine Synthesis:

This multicomponent reaction typically involves an aldehyde, two equivalents of a β -ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. **Ethyl 2-formyl-3-oxopropanoate** can conceptually act as both the aldehyde and one of the β -ketoester components in a modified Hantzsch-type synthesis.

2. Biginelli Reaction:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β -ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones. The formyl group of **Ethyl 2-formyl-3-oxopropanoate** can serve as the aldehyde component in this reaction.

3. Knoevenagel Condensation:

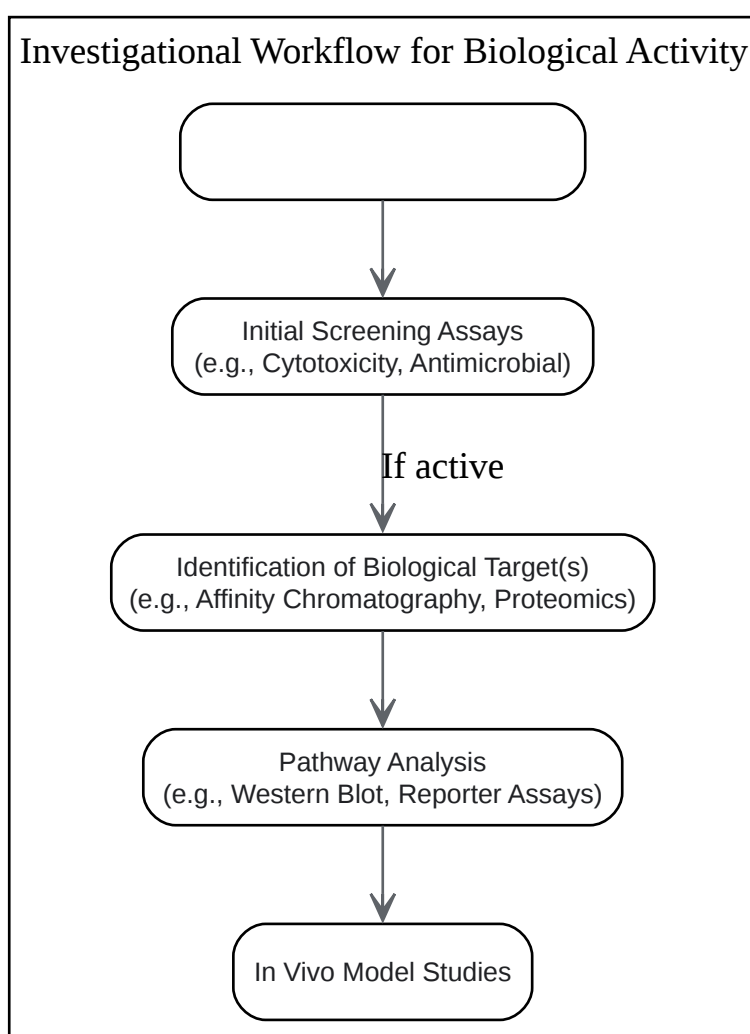
This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. The formyl group of **Ethyl 2-formyl-3-oxopropanoate** is susceptible to Knoevenagel condensation with various nucleophiles.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the interaction of **Ethyl 2-formyl-3-oxopropanoate** with defined biological signaling pathways. However, the high reactivity of its aldehyde functionalities suggests potential for interaction with biological nucleophiles, a characteristic shared by many biologically active aldehydes.

Aldehydes are known to exert a range of biological effects, from acting as signaling molecules at low concentrations to inducing cellular damage at higher levels through the formation of adducts with proteins and DNA.[6][7] For instance, some aldehydes can modulate inflammatory responses by activating signaling pathways such as NF- κ B.[6] The presence of two reactive carbonyl groups in **Ethyl 2-formyl-3-oxopropanoate** could potentially lead to cross-linking of biomolecules, a mechanism of action for some antimicrobial and cytotoxic agents.[8]

Given the absence of direct evidence for a specific signaling pathway, a logical workflow for investigating the potential biological activity of **Ethyl 2-formyl-3-oxopropanoate** would involve a series of screening and mechanistic studies.



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A proposed workflow for the investigation of the biological effects of **Ethyl 2-formyl-3-oxopropanoate**.

Quantitative Data

At present, publicly available, detailed spectral data for **Ethyl 2-formyl-3-oxopropanoate** is limited. However, commercial suppliers often provide this data upon request with purchase. For structurally similar β -dicarbonyl compounds, the following spectral characteristics are typically observed:

- $^1\text{H-NMR}$: The presence of enol and keto tautomers can lead to complex spectra. Signals for the ethyl group (triplet and quartet), the aldehydic proton (singlet), and the methine proton (singlet or broad signal) would be expected.
- $^{13}\text{C-NMR}$: Resonances for the ester carbonyl, ketone carbonyl, and aldehyde carbonyl carbons would be present, in addition to signals for the ethyl group and the α - and β -carbons.
- IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching vibrations of the ester, ketone, and aldehyde functionalities would be prominent.
- Mass Spectrometry: The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of ethoxy and formyl groups.

Conclusion

Ethyl 2-formyl-3-oxopropanoate is a highly reactive and synthetically useful molecule with significant potential in drug discovery and development. Its ability to participate in a variety of cyclocondensation reactions makes it an attractive starting material for the synthesis of diverse heterocyclic scaffolds. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its chemical nature suggests that it could be a valuable tool for probing biological systems and a lead for the development of new therapeutic agents. Further research into its synthesis, reactivity, and biological properties is warranted to fully exploit its potential.

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References

- 1. Ethyl 2-formyl-3-oxopropanoate | C₆H₈O₄ | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]
- 4. Ethyl 2-formyl-3-oxopropanoate | CAS#:80370-42-9 | Chemsrcc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
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